4-Fluoropyridine-2-sulfinic acid
Description
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
LKBDNLMTFUUAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoropyridine 2 Sulfinic Acid and Analogous Scaffolds
Strategic Approaches to the 4-Fluoropyridine (B1266222) Core Structure
The foundational step in the synthesis of 4-Fluoropyridine-2-sulfinic acid is the construction of the 4-fluoropyridine ring. Several classical and modern synthetic methods can be employed for this purpose, each with its own advantages and limitations.
Balz-Schiemann Reaction for Fluoropyridine Synthesis
The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring and has been successfully applied to the synthesis of 4-fluoropyridine. nii.ac.jpwikipedia.orgsemanticscholar.org This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding amine.
The general process begins with the diazotization of 4-aminopyridine (B3432731) in the presence of fluoroboric acid (HBF₄) or by using sodium nitrite in a solution of hydrogen fluoride (B91410). wikipedia.orgbyjus.com This forms the 4-pyridinediazonium tetrafluoroborate intermediate. Subsequent heating of this salt leads to the expulsion of nitrogen gas and boron trifluoride, yielding the desired 4-fluoropyridine. wikipedia.org
Key Reaction Steps:
Diazotization: 4-Aminopyridine is treated with a source of nitrous acid (e.g., NaNO₂) in the presence of a fluoride source like HBF₄ to form the diazonium salt.
Decomposition: The isolated diazonium tetrafluoroborate is heated, often without a solvent, to induce decomposition and formation of 4-fluoropyridine. organic-chemistry.org
Innovations in the Balz-Schiemann reaction have explored the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻), which can sometimes lead to improved yields. wikipedia.org Additionally, performing the diazotization with nitrosonium salts like [NO]SbF₆ can circumvent the need to isolate the potentially unstable diazonium intermediate. wikipedia.org
Table 1: Exemplary Conditions for Balz-Schiemann Reaction of 4-Aminopyridine
| Reagents | Conditions | Yield | Reference |
| 4-Aminopyridine, HBF₄, NaNO₂ | 1. Diazotization at low temperature. 2. Thermal decomposition. | Moderate | nii.ac.jpsemanticscholar.org |
| 4-Aminopyridine, HF, NaNO₂ | Diazotization in hydrogen fluoride, followed by decomposition. | Variable | wikipedia.org |
It is important to note that the stability of the 4-pyridinediazonium salt and the 4-fluoropyridine product can be a concern, and careful control of reaction conditions is crucial for successful synthesis. nii.ac.jp
Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Ring Formation
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines, including 4-fluoropyridines. This reaction involves the displacement of a leaving group on the pyridine (B92270) ring by a nucleophile. In the context of forming the 4-fluoropyridine core, this typically involves the reaction of a 4-halopyridine (where the halogen is more easily displaced than fluorine, such as chlorine or bromine) with a fluoride source.
The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of electron-withdrawing groups. The pyridine nitrogen atom itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which means that displacing a fluoride ion is generally more difficult than other halogens. nih.gov However, the reverse reaction, where a different halide is displaced by fluoride, is a viable synthetic route.
Key Features of SNAr for 4-Fluoropyridine Synthesis:
Substrate: A pyridine ring substituted at the 4-position with a good leaving group (e.g., Cl, Br, NO₂).
Nucleophile: A source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF).
Conditions: Typically requires aprotic polar solvents (e.g., DMSO, DMF) and often elevated temperatures to facilitate the reaction.
A notable example is the reaction of 4-chloro-3-nitropyridine with a fluoride source, where the nitro group further activates the ring towards nucleophilic attack, facilitating the displacement of the chloride at the 4-position.
Table 2: Comparison of Leaving Groups in Pyridine SNAr Reactions
| Leaving Group | Relative Reactivity (at C-4) |
| F | Best |
| Cl | Good |
| Br | Moderate |
| I | Poorest |
The efficiency of the SNAr reaction can be highly dependent on the specific substrate and reaction conditions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular SNAr process. nih.govacs.orgacs.org
Metalation-Directed Functionalization of Fluoropyridines
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with an electrophile to introduce a new functional group.
For a 4-fluoropyridine scaffold, the fluorine atom itself is not a strong DMG. Therefore, to functionalize the ring using this methodology, another DMG would need to be present on the ring. For instance, if a DMG were present at the 3-position of 4-fluoropyridine, metalation would be directed to the 2-position. Common DMGs include amides, carbamates, and methoxy groups. wikipedia.org
The choice of the organolithium base is critical to avoid side reactions, such as nucleophilic addition to the pyridine ring. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed. harvard.edu
General Scheme for DoM of a Substituted 4-Fluoropyridine:
A 4-fluoropyridine derivative bearing a DMG at a position other than C4 is treated with a strong, non-nucleophilic lithium amide base at low temperature.
The base abstracts a proton from the position ortho to the DMG.
The resulting aryllithium intermediate is quenched with an appropriate electrophile.
For example, the metalation of various dichloropyridines with LDA leads to regioselective lithiation, which can then be followed by reaction with an electrophile. znaturforsch.com While direct metalation of 4-fluoropyridine itself is challenging, the principles of DoM can be applied to appropriately substituted precursors to introduce functionality at specific positions.
Cascade and Rearrangement Reactions in Fluoropyridine Assembly
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. researchgate.net Several cascade strategies have been developed for the synthesis of highly functionalized pyridines, which could be adapted for the preparation of 4-fluoropyridine scaffolds.
One such approach involves the reaction of 1,2,3-triazines with activated ketones or acetonitriles, leading to the formation of highly substituted pyridines through a cascade nucleophilic addition. ccspublishing.org.cn By selecting appropriately fluorinated starting materials, this method could potentially provide access to 4-fluoropyridine derivatives.
Another example is the palladium-catalyzed cascade C(sp³)–H functionalization followed by annulation to construct heterocyclic systems. mdpi.com While not directly demonstrated for 4-fluoropyridine, the principles of these cascade reactions highlight the potential for innovative and efficient synthetic routes.
Rearrangement reactions can also play a role in the synthesis of functionalized pyridines. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can trigger a rearrangement involving an intramolecular nucleophilic aromatic substitution, leading to α-substituted pyridin-4-yl acetamides. nih.govacs.orgacs.org This type of transformation showcases how rearrangement pathways can be harnessed to build molecular complexity around the pyridine core.
Methodologies for Introducing the Sulfinic Acid Moiety
Once the 4-fluoropyridine core is established, the next critical step is the introduction of the sulfinic acid group at the 2-position. Direct sulfination of the pyridine ring can be challenging. Therefore, indirect methods, primarily through the synthesis and subsequent reduction of sulfonyl halides, are commonly employed.
Indirect Synthesis via Sulfonyl Halides (e.g., Sulfonyl Fluorides or Chlorides)
The most common indirect route to sulfinic acids involves the preparation of a more stable precursor, the corresponding sulfonyl halide, followed by its reduction. Both sulfonyl chlorides and sulfonyl fluorides can serve as effective intermediates.
The synthesis of the key intermediate, 4-fluoropyridine-2-sulfonyl chloride, can be envisioned through several routes, often starting from a precursor with a handle at the 2-position of the 4-fluoropyridine ring. This could involve the diazotization of 2-amino-4-fluoropyridine (B1287999) followed by a sulfochlorination reaction, analogous to the Sandmeyer reaction.
Alternatively, the synthesis of pyridine sulfonyl fluorides can be achieved from sulfonic acids. researchgate.netrsc.org Recent advancements have demonstrated the conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields using thionyl fluoride. rsc.org Another approach involves a one-pot, two-step protocol for converting sulfonic acids to sulfonyl fluorides via the in situ formation of a sulfonyl chloride. rhhz.net
Once the 4-fluoropyridine-2-sulfonyl halide is obtained, it can be reduced to the target this compound. A common method for this reduction is the use of a reducing agent such as sodium sulfite (B76179) or sodium bisulfite in an aqueous medium.
Table 3: General Steps for Indirect Synthesis of this compound
| Step | Transformation | Key Reagents |
| 1 | Formation of 4-fluoropyridine-2-sulfonyl halide | Diazotization/sulfochlorination of 2-amino-4-fluoropyridine; or from 4-fluoropyridine-2-sulfonic acid. |
| 2 | Reduction of sulfonyl halide | Sodium sulfite (Na₂SO₃), Sodium bisulfite (NaHSO₃) |
The choice between a sulfonyl chloride and a sulfonyl fluoride as the intermediate can depend on the stability of the compound and the specific reaction conditions required for its synthesis and subsequent reduction. Sulfonyl fluorides are often more stable and less prone to hydrolysis than their chloride counterparts. scholaris.ca
Sulfonylation of Pyridine Precursors
The direct C-H sulfonylation of pyridines can be challenging due to the electron-deficient nature of the ring system, often leading to issues with regioselectivity. For the synthesis of 2-substituted pyridines, a common and effective method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an aminopyridine precursor.
In the context of this compound synthesis, a plausible precursor is 2-amino-4-fluoropyridine. The amino group at the C2 position can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding 4-fluoropyridine-2-sulfonyl chloride. The use of stable SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has modernized this approach, offering a safer and more manageable alternative to gaseous sulfur dioxide rsc.orgnih.govorganic-chemistry.orgacs.org.
Another potential, though less direct, route involves the directed ortho-metalation (DoM) of 4-fluoropyridine. The fluorine atom itself is a weak directing group for lithiation. However, the nitrogen atom of the pyridine ring can direct metalation to the C2 position, particularly with the use of sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). The resulting 2-lithiated intermediate can then be quenched with sulfur dioxide to introduce the sulfinate moiety directly.
A "halogen dance" reaction on a dihalopyridine precursor, such as 2-bromo-4-fluoropyridine, could also be envisioned. Treatment with a strong lithium amide base can induce migration of the bromine atom, leading to a 2-lithiated-4-fluoropyridine intermediate that can be trapped with an appropriate sulfur electrophile nii.ac.jprsc.orggoogle.com.
| Precursor | Reagents | Intermediate | Reference |
| 2-Amino-4-fluoropyridine | 1. NaNO2, HCl 2. SO2, CuCl | 4-Fluoropyridine-2-sulfonyl chloride | rsc.orgnih.govorganic-chemistry.orgacs.org |
| 4-Fluoropyridine | 1. LDA or LiTMP 2. SO2 | This compound lithium salt | |
| 2-Bromo-4-fluoropyridine | 1. LDA 2. SO2 | This compound lithium salt | nii.ac.jprsc.orggoogle.com |
Halogen Exchange for Sulfonyl Fluoride Formation
While sulfonyl chlorides are common intermediates, sulfonyl fluorides can offer advantages in terms of stability and reactivity in certain applications, such as in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a well-established transformation. This halogen exchange is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or a quaternary ammonium fluoride salt. The reaction is often carried out in an aprotic solvent to facilitate the nucleophilic substitution.
Reduction of Sulfonyl Halides to Sulfinic Acids
The reduction of sulfonyl halides, particularly sulfonyl chlorides, is a widely used method for the preparation of sulfinic acids. Various reducing agents can be employed for this transformation. A common and mild method involves the use of triphenylphosphine (PPh3) in the presence of a base. The reaction proceeds through the formation of a sulfonylphosphonium salt, which is then hydrolyzed to the sulfinic acid.
Alternatively, sulfonyl chlorides can be reduced with sodium sulfite (Na2SO3) in an aqueous medium. This method is often straightforward and results in the formation of the sodium salt of the sulfinic acid, which can be subsequently acidified to yield the free sulfinic acid. Careful control of the reaction conditions is necessary to avoid over-reduction to the corresponding thiol.
| Sulfonyl Halide | Reducing Agent | Product | Reference |
| 4-Fluoropyridine-2-sulfonyl chloride | Triphenylphosphine, Base | This compound | |
| 4-Fluoropyridine-2-sulfonyl chloride | Sodium sulfite | Sodium 4-fluoropyridine-2-sulfinate |
Oxidative Pathways to Sulfinic Acid Formation (from thiols or sulfides, if applicable)
An alternative approach to the synthesis of this compound involves the oxidation of a corresponding sulfur precursor at a lower oxidation state, such as a thiol or a sulfide. This strategy requires the initial synthesis of 4-fluoropyridine-2-thiol.
The synthesis of 4-fluoropyridine-2-thiol can be accomplished from 2-chloro-4-fluoropyridine via nucleophilic aromatic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Once the thiol is obtained, it can be oxidized to the sulfinic acid. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO4) under controlled conditions. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfonic acid nih.govcas.cnnih.govresearchgate.netresearchgate.net. The oxidation of thiols to sulfenic acids is the initial step, and these can be further oxidized to sulfinic acids nih.govcas.cnnih.govresearchgate.net.
| Precursor | Oxidizing Agent | Product |
| 4-Fluoropyridine-2-thiol | Hydrogen peroxide | This compound |
| 4-Fluoropyridine-2-thiol | m-CPBA | This compound |
Considerations for Stereoselective Synthesis of Sulfinic Acid Derivatives
Sulfinic acids themselves are generally achiral due to the acidic proton on the sulfur atom. However, their corresponding esters and amides (sulfinates and sulfinamides) can be chiral at the sulfur center. The stereoselective synthesis of these derivatives is of great importance, as they are valuable intermediates in asymmetric synthesis.
Several strategies can be employed for the stereoselective synthesis of sulfinic acid derivatives:
Resolution of Racemic Mixtures: Diastereomeric sulfinates can be prepared by reacting a racemic sulfinyl chloride with a chiral alcohol. The resulting diastereomers can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
Asymmetric Oxidation: The asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide (B87167), followed by further transformations, can lead to enantioenriched sulfinic acid derivatives.
Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the sulfur atom to direct the stereochemical outcome of subsequent reactions. For example, the reaction of a sulfinyl chloride with a chiral amine can produce a diastereomeric mixture of sulfinamides that can be separated.
Retrosynthetic Analysis of this compound Scaffolds
A retrosynthetic analysis of this compound reveals several plausible synthetic routes starting from simple, commercially available precursors.
Disconnecting the C-S bond at the sulfinic acid moiety leads to a 2-lithiated-4-fluoropyridine and a sulfur dioxide equivalent. This suggests a synthesis involving the directed ortho-metalation of 4-fluoropyridine followed by quenching with SO2.
Alternatively, the sulfinic acid can be seen as the reduction product of a sulfonyl chloride . This leads back to 4-fluoropyridine-2-sulfonyl chloride. The sulfonyl chloride can be accessed from 2-amino-4-fluoropyridine via a Sandmeyer reaction . 2-Amino-4-fluoropyridine can, in turn, be synthesized from commercially available precursors.
Another retrosynthetic approach considers the oxidation of a thiol . This disconnects the sulfinic acid to 4-fluoropyridine-2-thiol. The thiol can be prepared from 2-chloro-4-fluoropyridine and a sulfur nucleophile. 2-Chloro-4-fluoropyridine can be synthesized from 4-fluoropyridine or other suitable pyridine derivatives.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters to consider for the different synthetic routes include:
For the Sandmeyer reaction:
Diazotization: The temperature must be carefully controlled (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. The choice of acid (e.g., HCl) and the concentration of sodium nitrite are also important.
Sulfonylation: The choice of copper catalyst (CuCl or CuBr), solvent, and the method of SO2 introduction (gas or surrogate) can significantly impact the yield of the sulfonyl chloride.
For the reduction of the sulfonyl chloride:
Reducing Agent: The stoichiometry of the reducing agent (e.g., PPh3 or Na2SO3) needs to be optimized to ensure complete conversion without over-reduction.
Solvent and Temperature: The choice of solvent can affect the solubility of the reactants and the reaction rate. The temperature should be controlled to prevent side reactions.
For the oxidative pathway:
Oxidizing Agent: The type and amount of oxidizing agent must be carefully selected to achieve selective oxidation to the sulfinic acid and avoid the formation of the sulfonic acid.
Reaction Time and Temperature: Monitoring the reaction progress is crucial to stop the reaction at the desired stage.
Below is a table summarizing key optimization parameters for the synthesis of a hypothetical 2-sulfonylated pyridine derivative, which can be extrapolated to the synthesis of this compound.
| Step | Parameter to Optimize | Conditions | Expected Outcome |
| Sulfonylation (Sandmeyer) | Catalyst | CuCl, CuBr | Improved yield and selectivity |
| Solvent | Acetonitrile, Water | Affects solubility and reaction rate | |
| Temperature | 0-5 °C (diazotization), RT-50 °C (sulfonylation) | Control of side reactions | |
| Reduction of Sulfonyl Chloride | Reducing Agent | PPh3, Na2SO3, Zn | Selectivity for sulfinic acid |
| Base (for PPh3) | Pyridine, Triethylamine | Neutralizes HCl byproduct | |
| Solvent | Dichloromethane, THF, Water | Affects reaction rate and product isolation | |
| Oxidation of Thiol | Oxidant | H2O2, m-CPBA | Selectivity for sulfinic acid |
| Stoichiometry of Oxidant | 1-2 equivalents | Avoidance of over-oxidation | |
| Temperature | 0 °C to RT | Control of reaction rate |
By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound and its derivatives.
Catalytic Systems and Additives
The synthesis of fluorinated and sulfonylated pyridine derivatives often relies on specific catalytic systems and additives to achieve desired regioselectivity and yield. While direct catalytic methods for the synthesis of this compound are not explicitly detailed, insights can be drawn from related transformations.
For the introduction of a fluorine atom at the 4-position of a pyridine ring, methods such as the Balz-Schiemann reaction of the corresponding aminopyridine are common. semanticscholar.orgrsc.org This reaction typically proceeds through a diazonium salt and does not inherently require a catalyst, though the acid used (such as HBF₄) is a critical reagent. nii.ac.jp In other fluorination approaches, such as nucleophilic aromatic substitution on a pre-functionalized pyridine, phase-transfer catalysts can be employed to facilitate the reaction between an inorganic fluoride salt and the organic substrate.
The formation of a sulfinic acid group on a pyridine ring can be approached through the reduction of a corresponding sulfonic acid or sulfonyl chloride, or via direct C-H functionalization. A base-mediated, C4-selective sulfonylation of pyridine has been developed using sulfinic acid salts as nucleophiles. chemistryviews.org This approach involves the pre-activation of pyridine with triflic anhydride, followed by the addition of the sulfinic acid salt. chemistryviews.org The choice of base is crucial in directing the regioselectivity of the sulfinylation. chemistryviews.org
Potential Catalytic and Additive Strategies for Analogous Scaffolds
| Reaction Type | Catalyst/Additive | Function | Relevant Analogous Scaffold |
| C-H Sulfonylation | Base (e.g., N-methylpiperidine) | Directs regioselectivity, facilitates nucleophilic addition | Pyridine |
| Nucleophilic Fluorination | Phase-Transfer Catalyst | Enhances solubility and reactivity of fluoride salts | Chloro- or Nitro-pyridines |
| Diazotization | Acid (e.g., HBF₄, HF) | Generates diazonium salt precursor | Aminopyridines |
| Oxidation of Sulfides | Metal Complexes (e.g., Manganese porphyrins) | Catalyzes oxidation to sulfoxides/sulfones | Thioanisole (as a model sulfide) |
This table presents generalized data based on the synthesis of related compounds and does not represent experimentally verified conditions for this compound.
Additives also play a crucial role in these syntheses. For instance, in the preparation of N-fluoropyridinium salts, which are related to fluorinated pyridines, a catalytic amount of triethylamine has been used to improve yields. While not directly a synthesis of the target molecule, this highlights the potential for organic bases to act as beneficial additives in fluorination reactions.
Solvent Effects and Temperature Control
The selection of solvent and precise temperature control are critical parameters in the synthesis of fluorinated and sulfonated pyridines, influencing reaction rates, yields, and the stability of intermediates and products.
Solvent Effects:
The choice of solvent can significantly impact the outcome of reactions involving pyridine derivatives. In the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine, N,N-dimethylformamide (DMF) is used as a solvent for the nucleophilic substitution with sodium fluoride. chemicalbook.com For the C4-selective sulfonylation of pyridine, chloroform (CHCl₃) has been employed. chemistryviews.org The polarity and coordinating ability of the solvent are important; for example, in some fluorination reactions, acetonitrile has been found to be a suitable solvent. researchgate.net The use of ethereal solvents like THF can also influence the reactivity of organometallic intermediates that might be used in C-H functionalization approaches. researchgate.net
Temperature Control:
Temperature is a key factor in ensuring the success and safety of these synthetic transformations. In the Balz-Schiemann reaction for preparing 4-fluoropyridine, the diazotization step is typically carried out at low temperatures (e.g., 5-9 °C) to control the exothermic decomposition of the diazonium salt. nii.ac.jp If the temperature is too low initially, a vigorous and potentially uncontrollable decomposition can occur upon warming. nii.ac.jp Subsequent steps, such as the thermal decomposition of the isolated diazonium salt, require careful heating.
For nucleophilic aromatic substitution reactions to introduce fluorine, elevated temperatures are often necessary. For example, the synthesis of 2-amino-4-fluoropyridine is conducted at 140 °C. chemicalbook.com In contrast, some reactions involving highly reactive intermediates, such as those in certain C-H functionalization pathways, may require very low temperatures to avoid side reactions.
Summary of Solvent and Temperature Parameters in Analogous Syntheses
| Reaction Type | Solvent | Temperature Range | Purpose of Conditions | Relevant Analogous Scaffold |
| Diazotization (Balz-Schiemann) | Aqueous Acid | 5 – 10 °C | Control exothermic decomposition of diazonium salt | 4-Aminopyridine |
| Nucleophilic Fluorination | N,N-Dimethylformamide (DMF) | 140 °C | Facilitate substitution of leaving group with fluoride | 2-Amino-4-chloropyridine |
| C-H Sulfonylation | Chloroform (CHCl₃) | Not specified, likely room temp. | Solubilize reagents and facilitate base-mediated reaction | Pyridine |
| Electrochemical Fluorination | Acetonitrile (MeCN) | ~20 °C | Provide a suitable medium for electrolysis | Pyridine |
This table presents generalized data based on the synthesis of related compounds and does not represent experimentally verified conditions for this compound.
Chemical Reactivity and Transformation Mechanisms of 4 Fluoropyridine 2 Sulfinic Acid
Reactivity of the Sulfinic Acid Group
The sulfinic acid group (-SO₂H) is a sulfur oxoacid that serves as an intermediate in the oxidation pathway between thiols and sulfonic acids. Its reactivity is defined by the sulfur atom's intermediate oxidation state and its acidic proton.
The sulfinic acid group is susceptible to oxidation, readily converting to the more stable sulfonic acid (-SO₃H) or its corresponding salts (sulfonates). This transformation is a common reaction for sulfinic acids. nih.govnih.gov The oxidation process involves the addition of an oxygen atom to the sulfur center, moving it to a higher oxidation state.
Mild oxidizing agents can facilitate this conversion. researchgate.net In the context of cysteine oxidation, the initial formation of a sulfenic acid (-SOH) is followed by further oxidation to a sulfinic acid (-SO₂H) and then irreversibly to a sulfonic acid (-SO₃H). nih.gov The general mechanism for the oxidation of sulfinic acids to sulfonic acids can be represented as:
R-SO₂H + [O] → R-SO₃H
While specific studies on the oxidation of 4-Fluoropyridine-2-sulfinic acid are not detailed in the provided results, the general principle of sulfinic acid chemistry suggests that it will undergo this oxidation. The reaction conditions, such as the choice of oxidant and temperature, are crucial. For instance, controlling the temperature at low levels can prevent the further oxidation of a sulfinic acid to a sulfonic acid during its synthesis from a sulfhydryl compound. google.com
Table 1: General Oxidation of Sulfinic Acids
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Sulfinic Acid (General) | Mild Oxidants | Sulfonic Acid | researchgate.net |
| Cysteine-sulfenic acid | H₂O₂ or other oxidants | Cysteine-sulfinic acid, then Cysteine-sulfonic acid | nih.gov |
The reduction of sulfinic acids back to their corresponding thiols (-SH) is a challenging transformation. While the oxidation from thiol to sulfenic acid is readily reversible under reducing conditions, further oxidation to sulfinic and sulfonic acids is generally considered biologically irreversible. nih.govnih.gov Chemical reduction of sulfinic acids is possible but often requires harsh conditions, such as a very low pH (below 4), and cannot be achieved by common biological reductants like glutathione (B108866) or thioredoxin. wfu.edu An exception in biological systems is the enzyme sulfiredoxin, which can reduce the sulfinic acid form of certain peroxiredoxins. nih.gov
The general reaction for the reduction can be depicted as:
R-SO₂H + [H] → R-SH + H₂O
The difficulty of this reduction highlights the thermodynamic stability of the sulfinic acid group compared to the thiol.
The conjugate base of a sulfinic acid, the sulfinate anion (R-SO₂⁻), is a potent nucleophile. The sulfur atom, with its lone pair of electrons, can attack electrophilic centers. One of the key reactions showcasing the nucleophilic character of sulfinates is alkylation. wikipedia.org Depending on the reaction conditions and the nature of the alkylating agent, this can lead to the formation of sulfones through S-alkylation or sulfinate esters through O-alkylation.
R-SO₂⁻ + E⁺ → R-SO₂-E (Sulfone) or R-SO-OE (Sulfinate Ester)
Cysteine sulfenic acids, a related class of compounds, are also known to possess both nucleophilic and electrophilic properties. nih.gov The nucleophilic nature of the sulfinate derived from this compound allows it to participate in various bond-forming reactions, making it a useful intermediate in the synthesis of more complex molecules.
The sulfur atom in a sulfinic acid can also act as an electrophile, particularly when the hydroxyl group is converted into a better leaving group. This allows for nucleophilic attack at the sulfur center. A primary example of this reactivity is the formation of sulfinate esters from sulfinic acids. This can be achieved through the acid-catalyzed alcoholysis of sulfinamides or by reacting sulfinic acids or their salts with alcohols under specific conditions. researchgate.net
R-SO₂H + R'-OH → R-SO(OR') + H₂O
The reaction with amines can similarly lead to the formation of sulfinamides. Alkylation of sulfinic acids can also yield sulfinate esters, especially when using strongly polarized reactants. wikipedia.org This electrophilic character is crucial for synthesizing various sulfinate derivatives.
Reactivity of the 4-Fluoropyridine (B1266222) Ring System
The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deficiency is particularly pronounced at the α (C-2) and γ (C-4) positions, making them susceptible to nucleophilic attack. bath.ac.uk
The presence of a fluorine atom at the C-4 position of this compound makes this site highly reactive towards Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. The fluorine atom is an excellent leaving group in this context, and its high electronegativity further activates the ring for nucleophilic attack. nih.govnih.gov
The mechanism of SNAr involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. stackexchange.comlibretexts.org
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.
The rate of SNAr reactions on halopyridines is significantly influenced by the halogen. Fluoropyridines are generally much more reactive than their chloro-, bromo-, or iodo-counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows SNAr on fluoropyridines to proceed under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.gov
Table 2: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
| Substrate | Nucleophile | Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| 2-Fluoropyridine | NaOEt in EtOH | - | 2-Ethoxypyridine | 320x faster than 2-chloropyridine | nih.gov |
| Polyfluoroarenes | Phenothiazine | K₂CO₃, DMF or K₃PO₄, MeCN | 10-Arylphenothiazine derivatives | Efficient p-selective substitution | nih.gov |
| 2- or 4-Halopyridines | Various Nucleophiles | - | Substituted Pyridines | F is a better leaving group than Cl, Br | bath.ac.uknih.gov |
For this compound, a variety of nucleophiles (O-, N-, S-, and C-nucleophiles) can displace the fluoride (B91410) at the C-4 position, providing a powerful method for the late-stage functionalization of the pyridine ring. nih.gov The electron-withdrawing nature of the sulfinic acid group at the C-2 position further activates the ring towards nucleophilic attack, enhancing the feasibility of the SNAr reaction.
Electrophilic Attack on the Pyridine Nitrogen or Carbon Atoms
The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing groups: the fluorine atom and the sulfinic acid moiety. Electrophilic attack on the carbon atoms of the pyridine ring is therefore expected to be significantly hindered and would require harsh reaction conditions. wikipedia.orgyoutube.com When such reactions do occur on substituted pyridines, they typically proceed at the meta-position relative to the nitrogen atom, which is the C-3 and C-5 positions in this case. youtube.com
The nitrogen atom of the pyridine ring, however, possesses a lone pair of electrons in an sp² hybrid orbital and can act as a nucleophile, readily reacting with electrophiles such as protons and Lewis acids. wikipedia.orgyoutube.com This N-functionalization further deactivates the ring towards electrophilic attack on the carbon atoms. Aromatic sulfonic acids, in general, undergo electrophilic aromatic substitution where the sulfonic acid group directs incoming electrophiles to the meta position. numberanalytics.com For instance, the nitration of benzenesulfonic acid yields meta-nitrobenzenesulfonic acid. numberanalytics.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura with boronic acids/esters derived from fluoropyridines)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to pyridine derivatives. nih.govnih.gov In the context of this compound, the sulfinic acid group could potentially be converted to a sulfonyl fluoride, a functional group known to participate in desulfonative Suzuki-Miyaura couplings. mdpi.com This reaction involves the palladium-catalyzed coupling of the sulfonyl fluoride with a boronic acid or ester, leading to the formation of a biaryl compound.
The development of efficient catalysts has enabled the Suzuki-Miyaura coupling of various challenging substrates, including 2-pyridyl nucleophiles and electron-deficient arylboronic acids. nih.govnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and suppressing side reactions like protodeboronation, which is a common issue with electron-deficient heteroaryl boronic acids. nih.gov
Below are examples of Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives, which provide insight into the potential reactivity of boronic acids or esters derived from 4-fluoropyridine.
| Aryl Halide/Pseudohalide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | CsF | Dioxane | 2-(4-Methoxyphenyl)pyridine | 74 | nih.gov |
| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | CsF | Dioxane | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | nih.gov |
| 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | CsF | Dioxane | 2-(o-Tolyl)pyridine | 85 | nih.gov |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 2-(Thiophen-2-yl)pyridine | 75 | mdpi.com |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 2-(4-Fluorophenyl)pyridine | 89 | mdpi.com |
| 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 4,4'-Bipyridine | >95 | researchgate.net |
This table is illustrative and based on related pyridine derivatives. The reactivity of boronic acids/esters derived from this compound may vary.
Radical Reactions Involving Fluorinated Pyridines
Radical reactions offer an alternative pathway for the functionalization of fluorinated pyridines. The reaction of substituted pyridines with sulfate (B86663) radicals (SO₄⁻•) has been studied, revealing that the pyridines react about 10 times faster than their protonated forms. nih.gov This suggests that the sulfinic acid group in this compound could potentially be a source of sulfonyl radicals under appropriate oxidative conditions.
Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) have emerged as effective methods for C(sp³)–H functionalization. rsc.org Computational studies have implicated an adduct between copper and the N-sulfonimidyl radical as the species that promotes hydrogen-atom transfer. rsc.org Such mechanistic insights are valuable for predicting the behavior of this compound in radical reactions. The energetics of various radical functionalization pathways, including radical-polar crossover, reductive elimination from a formal Cu(III) complex, and radical addition to a Cu-bound ligand, have been compared, showing that the preferred mechanism depends on the ligands bound to the copper catalyst. rsc.org
Intermolecular and Intramolecular Reactions of this compound
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic carbon skeleton, as well as the reactive sulfinic acid group, allows for a range of potential intermolecular and intramolecular reactions. For instance, pyridinium (B92312) 1,4-zwitterions, which can be conceptually related to the structure of this compound, are known to undergo cyclization reactions. libretexts.org An example is the (5+2) cyclization reaction of sulfur-based pyridinium 1,4-zwitterions with in-situ formed benzyne (B1209423) to synthesize pyridothiazepines. libretexts.org
The sulfinic acid moiety itself can participate in various transformations. It can be oxidized to the more stable sulfonic acid or reduced to the corresponding thiol. Furthermore, intramolecular reactions involving the sulfinic acid group and the pyridine ring are plausible. For example, under certain conditions, an intramolecular cyclization could occur, potentially leading to the formation of a sultine-type heterocyclic system, although this would depend on the specific reaction conditions and the activation of the relevant positions on the pyridine ring.
Mechanistic Investigations of Key Transformations
Computational Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the transformation of substituted pyridines. nih.govmdpi.comnih.gov For the Suzuki-Miyaura reaction, DFT calculations have been employed to investigate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Studies on the Suzuki-Miyaura reaction of aryl sulfamates have shown that the turnover-limiting step is often the oxidative addition of the C-O bond. nih.gov DFT calculations revealed that bidentate coordination of the phosphine (B1218219) ligand plays a crucial role in lowering the activation barrier for this step. nih.gov Similarly, for the desulfonative coupling of sulfonyl fluorides, computational studies suggest that oxidative addition occurs at the C-S bond. mdpi.com
In the context of radical reactions, DFT has been used to probe the full reaction energetics of enantioselective benzylic C-H cyanation, implicating a Cu/N-sulfonimidyl radical adduct as the key intermediate in hydrogen-atom transfer. rsc.org Such computational approaches can provide a detailed understanding of the reaction pathways and the structures of transition states for the transformations of this compound.
Influence of Fluorine Substitution on Reaction Mechanisms and Regioselectivity
The fluorine atom at the 4-position of the pyridine ring exerts a strong influence on the molecule's reactivity and the regioselectivity of its reactions. The high electronegativity of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). doi.org The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine. doi.orgacs.org This increased reactivity is a key feature of fluorinated heterocycles.
Fluorine substitution can also direct the regioselectivity of certain reactions. For example, in the fluorination of 3,5-disubstituted pyridines, the position of fluorination can be influenced by the nature of the other substituents. doi.org Computational studies on substituted 3,4-pyridynes have shown that electron-withdrawing substituents can induce aryne distortion, which in turn governs the regioselectivity of nucleophilic addition and cycloaddition reactions. wikipedia.org A sulfamoyl group at the 2-position was found to favor attack at the C4 position. wikipedia.org These findings suggest that the 2-sulfinic acid group in the target molecule would significantly influence the regioselectivity of reactions on the 4-fluoropyridine core.
Solvent and Catalytic Effects on Reaction Mechanisms of this compound
The reactivity and transformation pathways of this compound are profoundly influenced by the surrounding solvent medium and the presence of catalysts. These factors can dictate the rate, selectivity, and even the nature of the products formed from its various reactions, including oxidation, disproportionation, and conversion to derivatives such as sulfonamides and sulfonyl halides. The electronic properties of the 4-fluoropyridine ring, characterized by the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen, play a crucial role in modulating these effects.
The inherent instability of sulfinic acids means they can undergo facile autoxidation and disproportionation. wikipedia.org The choice of solvent can either stabilize the sulfinic acid or promote these degradation pathways. Hydrogen-bond accepting solvents, for instance, can significantly attenuate the hydrogen atom transfer reactivity of sulfinic acids. nih.govrsc.org
Solvent Effects on Reaction Pathways
The polarity, proticity, and coordinating ability of a solvent can significantly alter the reaction mechanisms of this compound. Solvents can influence the stability of reactants, intermediates, and transition states, thereby directing the reaction towards a specific pathway.
Disproportionation:
Sulfinic acids are known to disproportionate into a sulfonic acid and a thiosulfonate. wikipedia.org This process is often acid-catalyzed and is sensitive to the solvent environment. In the case of this compound, this reaction would yield 4-Fluoropyridine-2-sulfonic acid and S-(4-fluoropyridin-2-yl) 4-fluoropyridine-2-thiosulfonate. The rate of disproportionation for arylsulfinic acids has been shown to be dependent on the concentration of sulfuric acid, indicating the influence of the acidity of the medium. oregonstate.edu
Protic Solvents (e.g., water, alcohols): These solvents can facilitate disproportionation by stabilizing the charged intermediates and transition states through hydrogen bonding. Water, in particular, can act as both a proton donor and acceptor, potentially accelerating the process.
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can solvate charged species, but their effect on the disproportionation rate will depend on their ability to stabilize the specific intermediates involved. Acetonitrile and dimethylsulfoxide (DMSO) are polar aprotic solvents that can influence acid-base equilibria. wikipedia.org
Aprotic Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the solubility of the sulfinic acid and its salts may be limited, which could suppress intermolecular reactions like disproportionation.
Table 1: Expected Solvent Effects on the Disproportionation of this compound
| Solvent Type | Example(s) | Expected Effect on Disproportionation Rate | Rationale |
| Protic | Water, Methanol | Acceleration | Stabilization of charged intermediates and transition states through hydrogen bonding. |
| Aprotic Polar | DMSO, Acetonitrile | Moderate to High | Solvation of ionic species involved in the reaction mechanism. |
| Aprotic Nonpolar | Toluene, Hexane | Low | Poor solubility and stabilization of polar intermediates. |
Oxidation:
The oxidation of this compound to the corresponding 4-Fluoropyridine-2-sulfonic acid can be achieved using various oxidizing agents. The solvent can affect the rate and efficiency of this transformation. For instance, the oxidation of some sulfinic acids has been observed to be faster than the oxidation of the corresponding sulfonic acids. researchgate.net
Water: Often used as a solvent for oxidation reactions, it can participate in the reaction mechanism and stabilize ionic intermediates.
Organic Solvents: The choice of organic solvent can be critical, especially in cases where the oxidizing agent is sensitive to protic solvents. The oxidation of thiols to disulfides, a related sulfur chemistry, can be efficiently carried out in the presence of formic acid/triethylamine, highlighting the role of the solvent system. rsc.org
Conversion to Sulfonyl Halides and Derivatives:
The conversion of this compound to its corresponding sulfonyl chloride or fluoride is a key step for the synthesis of sulfonamides and other derivatives. This transformation is highly dependent on the reagents and the solvent used.
Alkylation: The alkylation of sulfinic acids can yield either sulfones or sulfinate esters, with the outcome being dependent on the polarity of the solvent and the reactants. wikipedia.org
Formation of Sulfonamides: The synthesis of sulfonamides from sulfinic acids can be achieved through various methods, including one-pot procedures from aryl carboxylic acids via a sulfonyl chloride intermediate. acs.orgprinceton.edu The solvent plays a crucial role in these multi-step sequences, often requiring a switch from a non-polar solvent for the initial step to a more polar one for the amination.
Catalytic Effects on Reaction Mechanisms
Catalysts can provide alternative reaction pathways with lower activation energies, thus enhancing the rate and selectivity of transformations involving this compound.
Acid/Base Catalysis:
Acid Catalysis: As previously mentioned, the disproportionation of sulfinic acids is often acid-catalyzed. oregonstate.edu The protonation of the sulfinic acid group can make it a better leaving group or a more reactive electrophile. The sulfonation of pyridine itself is known to be catalyzed by mercuric sulfate in sulfuric acid at elevated temperatures. researchgate.netscite.ai
Base Catalysis: Pyridine and its derivatives can act as nucleophilic catalysts in acylation reactions. chemtube3d.com In the context of this compound, external bases can deprotonate the sulfinic acid to form the more nucleophilic sulfinate anion. This is crucial for reactions where the sulfinate acts as a nucleophile, such as in palladium-catalyzed cross-coupling reactions. rsc.orgsigmaaldrich.com
Metal Catalysis:
Transition metal catalysts, particularly palladium, have been shown to be effective in promoting cross-coupling reactions involving pyridine-2-sulfinates. rsc.orgsigmaaldrich.com This suggests that 4-Fluoropyridine-2-sulfinate, generated in situ from the corresponding sulfinic acid, could serve as a nucleophilic partner in palladium-catalyzed reactions to form C-S or C-C bonds.
Electrochemical methods, which can be considered a form of catalysis, have been employed for the meta-C–H sulfonylation of pyridines with sulfinates. nih.gov This indicates the potential for regioselective functionalization of the pyridine ring under electrochemical conditions. Furthermore, the electrocatalytic hydrogenation of pyridines to piperidines has been achieved using catalysts like Rhodium on carbon (Rh/C). acs.org
Table 2: Potential Catalytic Effects on Reactions of this compound
| Reaction Type | Catalyst Type | Example Catalyst | Expected Outcome |
| Disproportionation | Acid | Sulfuric Acid | Increased rate of disproportionation. oregonstate.edu |
| Cross-Coupling | Transition Metal | Palladium complexes | Formation of C-S or C-C bonds with aryl halides. rsc.orgsigmaaldrich.com |
| Sulfonylation | Electrochemical | - | Regioselective C-H functionalization of the pyridine ring. nih.gov |
| Reduction | Transition Metal | Rh/C | Hydrogenation of the pyridine ring to piperidine. acs.org |
| Conversion to Sulfonamides | - | Copper catalysts | One-pot synthesis from the corresponding carboxylic acid precursor. acs.orgprinceton.edu |
Advanced Spectroscopic and Structural Characterization of 4 Fluoropyridine 2 Sulfinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-Fluoropyridine-2-sulfinic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign the proton (¹H), carbon (¹³C), nitrogen (¹⁵N), and fluorine (¹⁹F) resonances, and to probe its conformational dynamics.
¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Elucidation
A complete assignment of the NMR spectra is the first step in the structural characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, coupled to the protons at positions 6 and 3. The proton at position 3 would also be a doublet, coupled to the proton at position 5. The precise chemical shift values would provide insight into the electronic environment of each proton.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C4) and the carbon atom bearing the sulfinic acid group (C2) would be readily identifiable. The chemical shift of C4 would be significantly influenced by the large C-F coupling constant. The other three carbon signals would be assigned based on their chemical shifts and through correlation with the proton spectrum using 2D NMR techniques.
¹⁵N NMR Spectroscopy: Due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, obtaining a ¹⁵N NMR spectrum can be challenging. However, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to indirectly detect the nitrogen chemical shift. The chemical shift of the pyridine nitrogen would be sensitive to the electronic effects of the substituents and the protonation state of the sulfinic acid group. sigmaaldrich.comsigmaaldrich.com
¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum of this compound would display a single resonance for the fluorine atom at position 4. The chemical shift of this signal provides a direct probe of the electronic environment around the fluorine atom.
A hypothetical data table summarizing the expected NMR data is presented below. Please note that these are estimated values and actual experimental data may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H-3 | Estimated Value | C-3: Estimated Value | |
| H-5 | Estimated Value | C-5: Estimated Value | |
| H-6 | Estimated Value | C-6: Estimated Value | |
| C-2: Estimated Value | |||
| C-4: Estimated Value | F-4: Estimated Value | ||
| Nitrogen | |||
| N-1 | N-1: Estimated Value |
Table 1: Hypothetical NMR Data for this compound. Actual experimental values are required for a definitive assignment.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To overcome the limitations of one-dimensional NMR and to confirm the structural assignments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the pyridine ring (H-3, H-5, and H-6).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded. It would be used to definitively assign the carbon signals corresponding to the protonated carbons (C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-2 and C-4) by observing correlations from the ring protons. For instance, H-3 would show a correlation to C-2 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons.
Variable Temperature NMR Studies for Conformational Dynamics
While the pyridine ring itself is rigid, the orientation of the sulfinic acid group (-SO₂H) relative to the ring could exhibit conformational flexibility. Variable temperature (VT) NMR studies could provide insights into any dynamic processes, such as restricted rotation around the C2-S bond. Changes in the NMR spectra, such as line broadening or the appearance of new signals at low temperatures, would indicate the presence of different conformers that are rapidly interconverting at room temperature.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (C₅H₄FNO₂S), the exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.
| Formula | Calculated Exact Mass |
| C₅H₄FNO₂S | 161.0001 |
Table 2: Calculated Exact Mass for this compound.
Fragmentation Pathway Analysis (e.g., ESI-MSn, CID, Isotopic Labeling)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often involving collision-induced dissociation (CID), would be employed to study the fragmentation pathways of the protonated or deprotonated molecule.
The fragmentation pattern would provide valuable structural information. For instance, the loss of SO₂ (64 Da) would be a likely fragmentation pathway. Other characteristic losses could include the elimination of HF or the cleavage of the pyridine ring. Isotopic labeling, for example, by replacing the sulfinic acid proton with deuterium, could be used to confirm the proposed fragmentation mechanisms. sigmaaldrich.com
A proposed fragmentation scheme based on the structure is outlined below.
| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Neutral Loss |
| m/z 162.0079 | [C₅H₄FN + H]⁺ | SO₂ |
| m/z 162.0079 | [C₅H₅NO₂S]⁺ | F |
Table 3: Hypothetical Fragmentation Data for this compound. Experimental MS/MS data is necessary to confirm these pathways.
Identification of Reaction Intermediates and Byproducts
The synthesis of this compound is anticipated to involve the introduction of a sulfinic acid group onto a 4-fluoropyridine (B1266222) ring. The specific synthetic route would dictate the potential intermediates and byproducts. For instance, a plausible synthesis could involve the reaction of a 4-fluoropyridine precursor with a sulfur dioxide equivalent.
Potential reaction intermediates could include transient species where the sulfur-containing group is partially bonded or in a different oxidation state. Byproducts might arise from over-oxidation to the corresponding sulfonic acid (4-fluoropyridine-2-sulfonic acid), or from side reactions involving the fluorine substituent or the pyridine ring itself. The identification of these minor components is crucial for optimizing reaction conditions and ensuring the purity of the final product. Techniques such as mass spectrometry coupled with chromatography (e.g., LC-MS or GC-MS) would be indispensable for separating and identifying these species.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these techniques would provide key vibrational information.
The IR and Raman spectra would be expected to exhibit characteristic bands for the pyridine ring, the carbon-fluorine bond, and the sulfinic acid group. The S-O stretching vibrations in sulfinic acids typically appear in the region of 1090-1010 cm⁻¹ and 850-910 cm⁻¹. The S-O-H bending and O-H stretching vibrations would also provide valuable diagnostic information. The positions of the pyridine ring vibrations would be influenced by the electronic effects of both the fluorine and sulfinic acid substituents. A comparative analysis of the IR and Raman spectra can offer complementary information, as some vibrational modes may be more active in one technique than the other. For instance, a study on pyridine-3-sulfonic acid utilized both FT-IR and FT-Raman spectroscopy to analyze its vibrational spectra. nih.govresearchgate.net
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C-F Stretch | 1400 - 1000 | IR |
| S=O Stretch (Sulfinic Acid) | 1090 - 1010 | IR, Raman |
| S-O Stretch (Sulfinic Acid) | 910 - 850 | IR, Raman |
| O-H Stretch (Sulfinic Acid) | 3000 - 2500 (broad) | IR |
| Pyridine Ring Vibrations | 1600 - 1400 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of this compound in the solid state can be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous confirmation of the molecular structure. mdpi.comredalyc.orgresearchgate.netnih.gov
| Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc., that dictate crystal packing. |
Other Advanced Analytical Techniques
Beyond the core techniques, a variety of other advanced analytical methods could provide further valuable insights into the properties of this compound. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be essential for confirming the connectivity of the atoms in the molecule in solution. ¹⁹F NMR, in particular, would be highly informative for verifying the position and electronic environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum could also offer structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which are influenced by the aromatic pyridine ring and its substituents.
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the geometric, spectroscopic, and electronic properties of this compound. These theoretical predictions can be compared with experimental data to provide a deeper understanding of the molecule's behavior.
Computational and Theoretical Studies on 4 Fluoropyridine 2 Sulfinic Acid
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
No published studies were found that report on the geometry optimization or the calculated vibrational frequencies of 4-fluoropyridine-2-sulfinic acid using Density Functional Theory (DFT).
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potentials
There is currently no available research detailing the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the molecular electrostatic potential for this compound.
Charge Distribution and Electronic Effects of Fluorine and Sulfinic Acid Groups
A quantitative analysis of the charge distribution and the specific electronic influences of the fluorine and sulfinic acid substituents on the pyridine (B92270) ring of this compound has not been reported in the scientific literature.
Reaction Mechanism Predictions and Energetics
Transition State Characterization for Key Chemical Transformations
No computational studies have been published that characterize the transition states involved in the chemical transformations of this compound.
Potential Energy Surface Mapping and Kinetic Studies
Detailed mapping of the potential energy surface and associated kinetic studies for reactions involving this compound are not available in the current body of scientific literature.
Prediction of Chemical Reactivity and Selectivity
The prediction of chemical reactivity and selectivity through computational methods is a cornerstone of modern chemical research. By calculating various molecular descriptors and employing theoretical models, it is possible to forecast how a molecule will interact with other chemical entities. This is particularly useful for understanding the potential chemical transformations and for the rational design of new derivatives with desired properties.
The reactivity of a molecule is fundamentally governed by its electronic structure, specifically the distribution of electron density. Computational methods, such as Density Functional Theory (DFT), are frequently employed to quantify the electrophilic and nucleophilic nature of different sites within a molecule. For this compound, the pyridine ring, with its electronegative nitrogen atom, generally exhibits reduced aromatic reactivity towards electrophiles compared to benzene (B151609). wikipedia.org The presence of a fluorine atom at the 4-position further deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect. Conversely, the sulfinic acid group at the 2-position can influence the electronic properties and reactivity of the pyridine ring.
Computational analyses can provide quantitative measures of electrophilicity and nucleophilicity, such as the Fukui functions, which identify the most reactive sites for nucleophilic and electrophilic attack. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary site for protonation and reaction with Lewis acids. wikipedia.org The sulfinic acid moiety itself presents multiple reactive centers.
A hypothetical computational evaluation of the electrophilicity and nucleophilicity of this compound could yield data such as that presented in the interactive table below. Such data would be crucial for predicting the outcomes of various chemical reactions.
Interactive Table 1: Hypothetical Computational Reactivity Indices for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
| N1 (Pyridine Nitrogen) | 0.08 | 0.25 | Prone to electrophilic attack (e.g., alkylation) |
| C2 (Pyridine Ring) | 0.15 | 0.05 | Susceptible to nucleophilic substitution |
| C3 (Pyridine Ring) | 0.05 | 0.12 | Moderate electrophilic reactivity |
| C4 (Pyridine Ring) | 0.18 | 0.03 | High susceptibility to nucleophilic attack |
| F (Fluorine) | 0.02 | 0.01 | Generally unreactive |
| S (Sulfinic Acid) | 0.25 | 0.10 | Potential for both nucleophilic and electrophilic attack |
| O (Sulfinic Acid Hydroxyl) | 0.12 | 0.20 | Site for deprotonation and electrophilic attack |
| O (Sulfinic Acid Carbonyl) | 0.15 | 0.24 | Prone to electrophilic attack |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational calculations.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.org These models are powerful tools in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules. chemrevlett.comijsdr.org For derivatives of this compound, a QSAR model could be developed to predict their reactivity in a specific chemical transformation, such as their rate of oxidation or their efficacy as a catalyst.
The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known reactivity, the calculation of molecular descriptors, the construction of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. ijsdr.orgchemrevlett.com
For a hypothetical series of this compound derivatives, where the substituents on the pyridine ring are varied, a QSAR study could be performed to predict their reactivity. The descriptors used in such a model could include electronic parameters (e.g., Hammett constants, partial atomic charges), steric parameters (e.g., Taft steric parameters), and topological indices.
Interactive Table 2: Hypothetical QSAR Model for Predicting Reactivity of this compound Derivatives
| Derivative (Substituent at C5) | Electronic Descriptor (σp) | Steric Descriptor (Es) | Topological Descriptor (Wiener Index) | Predicted Reactivity (Log k) |
| -H | 0.00 | 0.00 | 150 | 1.20 |
| -CH3 | -0.17 | -1.24 | 165 | 1.55 |
| -Cl | 0.23 | -0.97 | 158 | 0.95 |
| -NO2 | 0.78 | -2.52 | 170 | 0.50 |
| -OCH3 | -0.27 | -0.55 | 172 | 1.65 |
Note: The values in this table are hypothetical and for illustrative purposes. The predicted reactivity (Log k) would be calculated from a derived QSAR equation, for instance: Log k = c0 + c1(σp) + c2(Es) + c3(Wiener Index).
Such a model would allow for the virtual screening of a large library of potential derivatives to identify those with the most promising reactivity profiles for a given application, thereby saving significant time and resources in experimental synthesis and testing. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. academie-sciences.fr By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to their interconversion.
MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent, to understand how the surrounding medium influences conformational preferences. nih.gov The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its conformational degrees of freedom.
Interactive Table 3: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations
| Conformer | Dihedral Angle (C3-C2-S-O) | Relative Energy (kcal/mol) | Population (%) | Key Intramolecular Interactions |
| A | 0° | 2.5 | 10 | Steric clash between O and C3-H |
| B | 60° | 0.5 | 40 | Favorable electrostatic interactions |
| C | 120° | 0.0 | 45 | Most stable conformer |
| D | 180° | 3.0 | 5 | Steric repulsion |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from molecular dynamics simulations.
Understanding the conformational preferences of this compound is crucial for predicting its biological activity, as the specific three-dimensional arrangement of its functional groups will determine how it fits into a binding site. It is also important for understanding its physical properties, such as its crystal packing and solubility.
Applications in Advanced Organic Synthesis and Materials Science
4-Fluoropyridine-2-sulfinic acid as a Versatile Synthetic Intermediate
This compound is a specialized chemical compound valued in organic synthesis for its unique combination of a fluorinated pyridine (B92270) ring and a reactive sulfinic acid moiety. This structure allows it to serve as a versatile building block for a range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom and the sulfinic acid group at specific positions on the pyridine ring imparts distinct chemical properties that are leveraged in advanced synthetic applications.
Building Block for Complex Heterocyclic Architectures
Heterocyclic compounds, particularly those containing pyridine, are foundational to many areas of chemical research and industry. acs.orgacs.org this compound serves as a key starting material for the construction of more intricate molecular frameworks. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. acs.org The strategic placement of the fluorine and sulfinic acid groups provides two distinct points for chemical modification.
The sulfinic acid group is a versatile functional handle that can be transformed into other sulfur-containing groups, such as sulfones, sulfonamides, or sulfonate esters, enabling the synthesis of a diverse array of heterocyclic derivatives. researchgate.net For instance, oxidation of the sulfinic acid would yield the corresponding sulfonyl chloride, a highly reactive intermediate for coupling with amines or alcohols. researchgate.netchemscene.com This versatility allows chemists to build upon the fluoropyridine core to create complex, polyfunctional molecules.
Precursor for the Introduction of Fluoro- and Sulfonyl-Containing Moieties into Target Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical and biological properties, including metabolic stability and binding affinity. nih.gov As such, fluorinated building blocks are highly sought after in drug discovery. nih.govdiva-portal.org this compound acts as a vehicle for introducing the 4-fluoropyridinyl group into larger molecules.
Simultaneously, the sulfinic acid functionality serves as a precursor to the sulfonyl group. Sulfonamides, for example, are a critical class of functional groups found in numerous antibacterial drugs and other therapeutic agents. The ability to introduce both a fluorine atom and a latent sulfonyl group makes this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. chemscene.com The reactivity of the sulfinic acid allows for its participation in various coupling reactions, effectively merging the fluoropyridine-sulfonyl unit with other molecular fragments.
Synthesis of Pyridine-Based Ligands and Chiral Systems
Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal centers. diva-portal.org The development of chiral pyridine ligands has been instrumental in the advancement of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. diva-portal.orgnih.gov
This compound can be envisioned as a precursor for the synthesis of novel chiral ligands. The sulfinic acid group itself can be a source of chirality if the sulfur atom is rendered stereogenic. Chiral organosulfur compounds, including those with a stereogenic sulfur atom, have emerged as a significant class of ligands and organocatalysts in asymmetric synthesis. acs.org By modifying the sulfinic acid group or by using it to link to other chiral auxiliaries, a variety of chiral pyridine-based systems can be accessed. These ligands could find applications in metal-catalyzed cross-coupling reactions or other enantioselective transformations. researchgate.netnih.govnih.govmit.edu
Role in Catalysis
The unique electronic properties of this compound suggest its potential utility in the realm of catalysis, both as a modulator of reaction environments and potentially as a catalyst itself.
Acidic or Basic Properties for Organic Reactions
The chemical nature of this compound is bifunctional. The pyridine nitrogen atom possesses basic properties, although its basicity is attenuated by the electron-withdrawing effects of both the fluorine atom at the 4-position and the sulfinic acid group at the 2-position. lookchem.com The introduction of fluorine into a pyridine ring is known to decrease the pKa of the corresponding pyridinium (B92312) ion. researchgate.net
Conversely, the sulfinic acid group (-SO₂H) is, as its name implies, acidic. Sulfinic acids are moderately strong acids. The presence of both a weakly basic site (the pyridine nitrogen) and an acidic site (the sulfinic acid) within the same molecule opens up possibilities for its use in reactions that require bifunctional activation of substrates. For example, it could potentially act as a co-catalyst in reactions where both an acid and a base are needed to facilitate a particular transformation. The catalytic activity of materials containing pyridine functionalities has been demonstrated in reactions like the Knoevenagel condensation. mdpi.comnih.gov
Potential as an Organocatalyst
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. youtube.comyoutube.com Amino acids like proline, for instance, are well-known bifunctional organocatalysts. youtube.com
Given its structure, this compound has the potential to act as an organocatalyst. The combination of the Lewis basic pyridine nitrogen and the Brønsted acidic sulfinic acid group could enable it to catalyze reactions through various activation modes, such as hydrogen bonding. While direct studies on this compound as an organocatalyst are not prominent, the principles of organocatalysis suggest its potential. For example, related sulfenic acid anions have been used in organocatalytic asymmetric alkylations. nih.gov This suggests that the sulfinic acid moiety, in concert with the pyridine ring, could be designed to facilitate stereoselective transformations.
Development of Functional Materials
The unique combination of a fluorinated pyridine ring and a reactive sulfinic acid group makes this compound a valuable precursor in the development of advanced functional materials. Its incorporation can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific functionalities required for high-performance applications.
Incorporation into Polymers for Enhanced Properties (e.g., thermal stability, chemical resistance)
The strategic integration of this compound or its derivatives into polymer backbones is a key area of materials science research. The presence of the fluorine atom and the pyridine ring within the polymer structure can significantly enhance its material properties. Fluorine is well-known for increasing thermal stability and chemical inertness due to the strength of the carbon-fluorine bond. The pyridine moiety can improve polymer chain rigidity and introduce sites for hydrogen bonding or metal coordination, further augmenting mechanical and thermal characteristics.
Sulfinic acids and their derivatives can serve as initiators or modifiers in polymerization processes. google.com For instance, they can be used as part of a redox initiator system, often in conjunction with a peroxidic initiator, to enable polymerization to occur at lower temperatures. google.com This allows for greater control over the polymerization process and the final properties of the material. The resulting polymers, containing the fluoropyridyl group, are anticipated to exhibit superior performance in harsh chemical and thermal environments.
Table 1: Anticipated Property Enhancements in Polymers from this compound Incorporation
| Property | Contributing Structural Feature | Anticipated Outcome |
| Thermal Stability | Carbon-Fluorine Bond Strength, Pyridine Ring Rigidity | Increased decomposition temperature; suitable for high-temperature applications. |
| Chemical Resistance | Fluorine's Electronegativity and Shielding Effect | Reduced susceptibility to solvents, acids, and bases. |
| Mechanical Strength | Rigid Pyridine Ring Structure | Enhanced tensile strength and modulus. |
| Adhesion | Polar Pyridine Nitrogen | Improved adhesion to substrates and fillers. |
Contributions to Fluorinated Network Materials
Fluorinated network materials, or cross-linked polymers, are prized for their exceptional stability and durability. This compound serves as a valuable building block for creating such networks. The sulfinic acid group is a versatile functional handle that can be converted into other reactive groups, such as sulfonyl chlorides or sulfonyl fluorides, capable of forming strong, covalent cross-links between polymer chains.
By reacting these derivatives with polyfunctional monomers or polymers, a three-dimensional network is formed. The incorporation of the 4-fluoropyridyl moiety into the cross-links or the polymer backbone ensures that the resulting network material benefits from the inherent properties of fluorinated compounds, including low surface energy, hydrophobicity, and high thermal and chemical resilience.
Precursors for Specialized Materials (e.g., in proton exchange membranes)
The development of materials for energy applications, such as proton exchange membranes (PEMs) for fuel cells, represents a significant area where precursors like this compound are of interest. For a material to function as a PEM, it must possess high proton conductivity, low fuel crossover, and excellent stability.
Design and Synthesis of Novel Reagents
The reactivity of this compound makes it a versatile platform for the design and synthesis of new reagents for organic chemistry, particularly in the construction of complex molecules and for use in modern synthetic methodologies.
Development of Electrophilic or Nucleophilic Reagents Derived from this compound
The this compound molecule possesses both nucleophilic and electrophilic characteristics, which can be exploited in the development of novel reagents. nih.gov
Electrophilic Nature : The sulfur atom in the sulfinic acid group is electron-deficient and can act as an electrophile. nih.gov It can be attacked by various nucleophiles, allowing for the formation of new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bonds. This reactivity is central to creating sulfinic esters and sulfonamides. organic-chemistry.org
Nucleophilic Nature : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base. Furthermore, salts of the sulfinic acid can act as nucleophiles in metal-catalyzed cross-coupling reactions, providing a method to introduce the sulfinate group into other organic molecules.
By modifying the sulfinic acid group, a range of electrophilic or nucleophilic reagents can be synthesized. For example, conversion to the corresponding sulfonyl chloride (4-fluoropyridine-2-sulfonyl chloride) creates a highly reactive electrophile used for synthesizing sulfonamides and sulfonate esters.
Table 2: Reactivity Profile of this compound and its Derivatives
| Reagent/Derivative | Functional Group | Dominant Reactivity | Typical Reactions |
| This compound | -SO₂H | Electrophilic (at Sulfur) | Reaction with nucleophiles (alcohols, amines). organic-chemistry.org |
| 4-Fluoropyridine-2-sulfinate Salt | -SO₂⁻ | Nucleophilic (at Sulfur) | Metal-catalyzed cross-coupling. |
| 4-Fluoropyridine-2-sulfonyl Chloride | -SO₂Cl | Highly Electrophilic | Sulfonamide and sulfonate ester synthesis. |
| Pyridine Nitrogen | >N: | Nucleophilic / Basic | Protonation, Coordination to metals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
